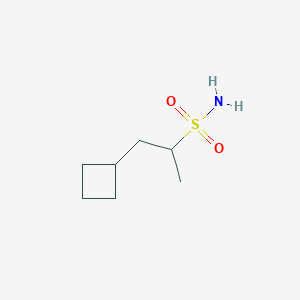

1-Cyclobutylpropane-2-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Chemical Biology and Advanced Materials

The sulfonamide scaffold is a cornerstone in drug discovery and development, recognized for its wide range of biological activities. researchgate.neteurekaselect.com Compounds containing this functional group have been developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govbenthamscience.com In fact, sulfonamides were among the first commercially available antibiotics and continue to be a vital component in the medicinal chemist's toolkit. wikipedia.orgbohrium.com Their success is largely attributed to their ability to act as bioisosteres of carboxylic acids, phenols, and amides, and their capacity to bind to enzyme active sites. benthamscience.comacs.org

The sulfonamide functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom. This arrangement allows for a tetrahedral geometry and the ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. acs.orgnih.gov Beyond medicine, the unique electronic and structural properties of sulfonamides have led to their exploration in advanced materials, although this area is less developed than their pharmaceutical applications. lifechemicals.com

Overview of Organosulfur Compounds Featuring Sulfur-Nitrogen Bonds

Organosulfur compounds, organic molecules containing sulfur, are ubiquitous in nature and synthetic chemistry. wikipedia.orgbritannica.com A specific and important class of these are compounds featuring a direct bond between a sulfur and a nitrogen atom. This category primarily includes sulfenamides (R-S-NR'₂), sulfinamides (R-S(O)NR'₂), and sulfonamides (R-S(O)₂NR'₂). wikipedia.org

The sulfur-nitrogen bond is a key feature that dictates the chemical and physical properties of these molecules. nih.gov In sulfonamides, the S-N bond is relatively stable due to the presence of the two electron-withdrawing oxygen atoms on the sulfur, which polarizes the bond and influences the acidity of the N-H proton. wikipedia.org The synthesis of these S-N bonds is a fundamental transformation in organic chemistry, with various methods developed to achieve this linkage, including the reaction of sulfonyl chlorides with amines. nih.govresearchgate.net The lability and reactivity of the S-N bond can be tuned by the substituents on both the sulfur and nitrogen atoms, allowing for a wide range of chemical behaviors and applications. wikipedia.org

Structural Context of the Cyclobutyl and Propane-Sulfonamide Moiety in Contemporary Chemical Research

The specific structure of 1-Cyclobutylpropane-2-sulfonamide combines two important chemical motifs: the cyclobutyl ring and a propane-sulfonamide unit.

The cyclobutyl moiety has gained increasing attention in medicinal chemistry. nih.gov Its unique, puckered three-dimensional structure offers several advantages in drug design. nih.govru.nl Incorporating a cyclobutyl ring can improve a molecule's metabolic stability, provide conformational restriction, and act as a hydrophobic space-filler in protein binding pockets. nih.govru.nl Unlike planar aromatic rings, the non-planar nature of the cyclobutyl group can lead to improved solubility and pharmacokinetic properties. lifechemicals.com

Rationale for Investigating this compound: Bridging Synthetic Organic Chemistry and Mechanistic Exploration

The rationale for investigating this compound is rooted in the potential for synergistic effects arising from the combination of its constituent parts. The compound serves as a compelling target for bridging synthetic organic chemistry with mechanistic biological studies.

From a synthetic perspective , the preparation of this molecule presents an interesting challenge in regioselective functionalization of the propane (B168953) chain. The development of efficient synthetic routes would be a valuable addition to the organic chemistry literature.

From a medicinal and mechanistic perspective , this compound is of interest for several reasons:

Novelty of Structure: The specific combination of a cyclobutyl group at the 1-position and a sulfonamide at the 2-position of a propane linker is not widely explored. Investigating its properties could reveal new structure-activity relationships.

Exploring Chemical Space: The cyclobutyl group provides a unique three-dimensional profile compared to more common alkyl or aryl substituents on sulfonamides. nih.govru.nl Studying how this non-planar, strained ring influences the binding affinity and selectivity of the sulfonamide head for various enzymes is a key area for exploration.

Potential for Enzyme Inhibition: Given that sulfonamides are well-known enzyme inhibitors, and the cyclobutyl group can enhance binding and pharmacokinetic properties, this compound is a logical candidate for screening against a range of biological targets, such as carbonic anhydrases or proteases. nih.govsmolecule.com

In essence, the investigation of this compound offers a platform to explore fundamental questions about how less-common structural motifs can be used to modulate the well-established biological activity of the sulfonamide pharmacophore.

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 177.26 g/mol |

| CAS Number | Not available |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Boceprevir |

| Carboplatin |

| Ciprofloxacin |

| Cysteine |

| Cystine |

| ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) |

| Methionine |

| Nalbuphine |

| Prontosil |

| Sulfadiazine (B1682646) |

| Sulfamethazine (B1682506) |

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

1-cyclobutylpropane-2-sulfonamide |

InChI |

InChI=1S/C7H15NO2S/c1-6(11(8,9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10) |

InChI Key |

AFVCVOPQBJIMFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCC1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclobutylpropane 2 Sulfonamide and Structural Analogues

Direct Oxidative Coupling Approaches for Sulfonamide Formation

Recent advancements in organic synthesis have paved the way for more direct and efficient methods to form the sulfonamide bond, bypassing the often harsh conditions and limited availability of traditional precursors like sulfonyl chlorides. nih.gov These oxidative coupling methods typically involve the union of more readily available starting materials, such as thiols and amines, under the influence of a catalyst or an electrochemical potential. rsc.org

Copper-Catalyzed Cross-Coupling Reactions of Thiol Precursors and Amine Components

Copper catalysis has emerged as a powerful tool for the formation of sulfur-nitrogen bonds. rsc.org In the context of synthesizing a molecule like 1-cyclobutylpropane-2-sulfonamide, this approach would theoretically involve the oxidative coupling of 1-cyclobutylpropane-2-thiol (B13074880) with an amine source. Research has demonstrated that copper catalysts can facilitate the coupling of various thiols and amines to produce sulfenamides, which can be further oxidized to the desired sulfonamides. rsc.orgsemanticscholar.org

A notable strategy involves the use of a copper(II)-catalyzed one-step synthesis utilizing (hetero)arylboronic acids, amines, and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide source. thieme-connect.com This method provides a convergent route to sulfonamides. Another approach uses copper iodide (CuI) in combination with a ligand like 2,2′-bipyridine (bpy) to catalyze the cross-dehydrogenative coupling of thiols and amines. rsc.org While initial products are often sulfenamides or sulfinamides, reaction conditions can be tuned to achieve the fully oxidized sulfonamide. rsc.org For instance, a dual Cu/Pd catalytic system has been used to form sulfinamides, which are intermediates to sulfonamides. rsc.org

Table 1: Examples of Copper-Catalyzed Sulfonamide Synthesis

| Thiol/Sulfur Source | Amine | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Boronic Acids | Various Amines | Cu(II) / DABSO | Sulfonamide | Good | thieme-connect.com |

| p-Thiocresol | tert-Butylamine | CuI / bpy | Sulfenamide (B3320178) | 90% | rsc.org |

| Aryl Thiols | tert-Butylamine | CuI / PdCl₂ / bpy | Sulfinamide | Moderate to Good | rsc.org |

| Thiols | Dioxazolones | Copper Catalyst | N-acyl sulfenamide | Broadly Applicable | nih.gov |

This table presents data from studies on analogous compounds to illustrate the scope of the methodology.

Iodine-Mediated and Hypervalent Iodine(III) Reagent-Promoted Oxidative Sulfonylation Protocols

Iodine and hypervalent iodine reagents serve as effective mediators for the oxidative synthesis of sulfonamides from thiols and amines. These methods are attractive due to their metal-free nature and often mild reaction conditions. nih.govrsc.org A general and efficient methodology has been developed for preparing primary sulfonamides, such as this compound would be, from the corresponding thiol (1-cyclobutylpropane-2-thiol) and aqueous ammonia (B1221849). rsc.org This reaction typically uses iodine as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org The protocol demonstrates broad functional group tolerance. rsc.org

Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), are also employed. chemrxiv.org One specific one-pot process for generating primary sulfonamides involves reacting a thiol with ammonium (B1175870) carbamate (B1207046) in the presence of a hypervalent iodine reagent, with methanol (B129727) acting as both the solvent and the source of the oxygen atoms. rsc.org This approach has shown good to quantitative yields for a range of (hetero)aromatic and aliphatic thiols. rsc.org

Table 2: Iodine-Mediated Synthesis of Primary Sulfonamides from Thiols

| Thiol | Amine Source | Reagent/Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Various Alkyl/Aryl Thiols | Aqueous Ammonia | I₂ / TBHP | Moderate to Good | rsc.orgrsc.org |

| Various (Hetero)aromatic/Aliphatic Thiols | Ammonium Carbamate | Hypervalent Iodine Reagent | Good to Quantitative | rsc.org |

| Sulfonyl Hydrazides | Tertiary Amines | I₂ / TBHP | Up to 80% | nih.gov |

This table is based on findings from the synthesis of analogous primary sulfonamides.

Electrochemical Strategies for Constructing the Sulfonamide Moiety

Electrosynthesis represents a green and sustainable approach to chemical transformations, as it uses electricity as a traceless reagent, often avoiding the need for chemical oxidants or catalysts. nih.govacs.org An environmentally benign electrochemical method has been reported for the oxidative coupling of thiols and amines to form sulfonamides. nih.govacs.org This process can be completed rapidly, for instance, within five minutes in a continuous flow reactor, and generates hydrogen as the only byproduct. nih.gov The reaction proceeds by oxidizing the amine to a radical cation, which then reacts with a disulfide (formed from the thiol) to generate a sulfenamide intermediate. nih.govacs.org Subsequent oxidations yield the final sulfonamide. nih.gov

This method shows broad substrate scope and functional group tolerance, including the successful functionalization of amino acids without racemization. acs.org Another electrochemical approach involves the direct use of (hetero)arenes, sulfur dioxide, and amines, facilitated by boron-doped diamond (BDD) electrodes, to construct the sulfonamide group directly on an aromatic ring. nih.gov For a non-aromatic compound like this compound, the strategy starting from the corresponding thiol (1-cyclobutylpropane-2-thiol) and ammonia would be the relevant electrochemical pathway. nih.govacs.org

Table 3: Electrochemical Sulfonamide Synthesis

| Starting Materials | Electrode Materials | Key Features | Yields | Reference |

|---|---|---|---|---|

| Thiols and Amines | Carbon Anode / Iron Cathode | Catalyst-free, 5 min residence time (flow) | Isolated yields reported | nih.govacs.org |

| (Hetero)arenes, SO₂, Amines | Boron-Doped Diamond (BDD) | Metal-free, dehydrogenative | Up to 85% | nih.gov |

| Sodium Salts of Sulfinic Acids, Amines | Graphite Powder Macroelectrode | Aqueous electrolyte | Good | rsc.org |

This table illustrates the conditions and outcomes for electrochemical sulfonamide synthesis based on published research.

Classical Condensation Reactions and Their Adaptations

The traditional and most widely practiced method for synthesizing sulfonamides involves the condensation of an amine with a sulfonyl chloride. cbijournal.comlibretexts.org While robust, this method has limitations, prompting the development of strategic improvements.

Amine Condensation with Sulfonyl Chlorides and Related Halides

The reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base is the cornerstone of classical sulfonamide synthesis. cbijournal.comresearchgate.net To synthesize this compound via this route, one would react 1-cyclobutylpropane-2-sulfonyl chloride with ammonia or an ammonia equivalent. The reaction is typically carried out in the presence of an organic or inorganic base, such as pyridine (B92270), triethylamine, or sodium hydroxide, to neutralize the hydrochloric acid byproduct. cbijournal.comlibretexts.org

The reactivity in this condensation can vary significantly depending on the nucleophilicity of the amine. cbijournal.com While primary amines are generally highly reactive, secondary amines can exhibit much lower reactivity. cbijournal.com The choice of solvent and base is crucial; for example, using pyridine as a base at temperatures between 0-25 °C has been shown to produce quantitative yields for certain aniline (B41778) and sulfonyl chloride pairs. cbijournal.com Solvent-free conditions using microwave irradiation have also been developed as an environmentally benign alternative, leading to excellent yields in short reaction times. rsc.org

Strategic Advancements Addressing Limitations of Traditional Methods

The classical sulfonyl chloride method suffers from several drawbacks. Sulfonyl chlorides are often toxic, unstable, and not widely commercially available, requiring their preparation from thiols using harsh oxidizing and chlorinating agents. nih.gov To address these issues, one-pot procedures and alternative reagents have been developed.

One significant advancement is the development of methods that generate the sulfonyl chloride in situ. For instance, various thiols can be converted to their corresponding sulfonyl chlorides using an oxidizing chlorinating system (e.g., N-Chlorosuccinimide and a chloride source), which then react in the same pot with an amine to furnish the sulfonamide. cbijournal.com Another innovative strategy involves the copper-catalyzed decarboxylative chlorosulfonylation of aromatic carboxylic acids, followed by a one-pot amination to yield the sulfonamide, thereby avoiding the isolation of the highly reactive sulfonyl chloride intermediate. princeton.edu While developed for aromatic systems, the principle of circumventing the isolation of unstable intermediates is a key strategic advance. princeton.edu Furthermore, the use of sulfonyl fluorides, which can be activated by nucleophilic catalysts, represents another avenue that offers different reactivity and stability profiles compared to sulfonyl chlorides. researchgate.net

Stereoselective Synthesis of this compound Isomers

The presence of a stereocenter at the C2 position of the propane (B168953) chain necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound. Both enantioselective and diastereoselective pathways, as well as chiral resolution techniques, are viable approaches.

Enantioselective synthesis aims to directly produce a single enantiomer of the target molecule. This can often be achieved through the use of chiral catalysts or chiral auxiliaries.

One plausible enantioselective route to this compound would involve the asymmetric reduction of a suitable prochiral precursor. For instance, (E/Z)-1-cyclobutyl-1-propen-2-amine could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. Alternatively, the asymmetric addition of a nucleophile to a cyclobutyl-substituted imine derivative in the presence of a chiral catalyst could establish the stereocenter.

Diastereoselective approaches often rely on the use of a chiral auxiliary, which is a chiral moiety temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral amine could be used as a starting material, which is then sulfonylated. For example, a chiral (R)- or (S)-1-cyclobutylpropan-2-amine can be reacted with a sulfonyl chloride to yield the desired sulfonamide with a defined stereochemistry. The synthesis of such chiral amines can be accomplished through methods like the asymmetric reductive amination of cyclobutylacetone.

Another diastereoselective strategy involves the conjugate addition of a nitrogen-based nucleophile to a chiral α,β-unsaturated acceptor containing the cyclobutyl moiety. The stereochemical outcome of the addition would be controlled by the existing stereocenter on the acceptor.

The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, has proven effective in the enantioselective sulfa-Michael addition of thiols to enones. nih.govnih.gov A similar strategy could be envisioned for the synthesis of chiral sulfonamides, where a chiral organocatalyst activates both the nucleophile and the electrophile to achieve high enantioselectivity. nih.gov

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Strategy | Description | Potential Advantages | Potential Challenges |

| Asymmetric Hydrogenation | Reduction of a prochiral enamine or imine using a chiral metal catalyst. | High enantioselectivity, catalytic approach. | Synthesis of the prochiral precursor, catalyst cost and sensitivity. |

| Chiral Auxiliary | Use of a removable chiral group to direct stereoselective transformations. | High diastereoselectivity, predictable stereochemical outcome. | Additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | Use of small organic molecules as chiral catalysts for key bond-forming reactions. | Metal-free, mild reaction conditions, good functional group tolerance. nih.govnih.gov | Catalyst loading and efficiency can vary. |

Deracemization is a process in which a racemic mixture is converted into a single, pure enantiomer. This can be achieved through various methods, including dynamic kinetic resolution, which combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.

Chiral resolution involves the separation of enantiomers. A widely used method is the formation of diastereomeric salts. The racemic sulfonamide, which is acidic at the nitrogen, can be reacted with a chiral base (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the individual diastereomeric salts can be treated with an acid to liberate the pure enantiomers of the sulfonamide.

Chromatographic methods are also highly effective for chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can directly separate the enantiomers of this compound. nih.gov Supercritical fluid chromatography (SFC) with a chiral stationary phase is another powerful technique that often offers faster separations and is more environmentally friendly due to the use of supercritical CO2 as the mobile phase. nih.gov The choice of the CSP, often based on polysaccharide derivatives like cellulose (B213188) or amylose, is crucial for achieving good separation. nih.gov

Table 2: Overview of Chiral Resolution Techniques

| Technique | Principle | Typical Application |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties. | Large-scale resolution of acidic or basic compounds. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Analytical and preparative separation of a wide range of chiral compounds. nih.gov |

| Chiral SFC | Similar to HPLC but uses a supercritical fluid as the mobile phase, often providing faster and more efficient separations. | High-throughput screening and preparative separations. nih.gov |

Functional Group Interconversions and Derivatization Strategies

To explore the SAR of this compound, the synthesis of a library of analogues through functional group interconversions and derivatization is essential. These modifications can be targeted at the sulfonamide nitrogen, the cyclobutyl ring, or the propane chain.

The sulfonamide nitrogen of this compound can be functionalized to introduce a variety of substituents. N-alkylation can be achieved by deprotonating the sulfonamide with a suitable base (e.g., sodium hydride or potassium carbonate) followed by reaction with an alkyl halide. This allows for the introduction of small alkyl groups, functionalized chains, or larger lipophilic moieties.

N-arylation of the sulfonamide can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would couple the sulfonamide with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable ligand.

Recent advances in the late-stage functionalization of sulfonamides provide powerful tools for their derivatization. semanticscholar.orgresearchgate.netacs.orgnih.gov For instance, methods have been developed for the reductive cleavage of the N-S bond in secondary sulfonamides, which can then be followed by in-situ reactions to generate a variety of other functional groups. semanticscholar.orgresearchgate.netacs.org While this compound is a primary sulfonamide, these methods highlight the increasing toolbox available for modifying the sulfonamide core.

The cyclobutyl ring offers several opportunities for chemical modification to modulate the compound's properties. The introduction of substituents on the cyclobutyl ring can impact its conformation and lipophilicity. ru.nlnih.gov

If a cyclobutanone (B123998) precursor is used in the synthesis, a wide range of functional groups can be introduced at various positions of the ring through established ketone chemistry. For instance, α-functionalization of the ketone can be achieved via enolate chemistry. Grignard or organolithium reagents can add to the carbonyl group to introduce alkyl, aryl, or other substituents.

For pre-existing cyclobutyl rings, direct C-H functionalization remains a challenge but is an active area of research. More commonly, functional groups are introduced by starting with a functionalized cyclobutane (B1203170) derivative. For example, a cyclobutanecarboxylic acid derivative could be used as a starting point, with the carboxylic acid group being converted to other functionalities. The unique puckered nature of the cyclobutane ring can be exploited to direct the stereochemistry of these modifications. ru.nl

The propane chain of this compound can also be a target for modification. If the synthesis starts from a precursor with a functional group on the propane chain, this can be elaborated. For example, if a hydroxyl group is present, it could be converted to an ether, ester, or other functional groups.

Alternatively, the length of the alkyl chain connecting the cyclobutyl ring and the sulfonamide group could be varied. This would involve starting with different aminoalkanes in the initial sulfonylation step. For instance, using 1-cyclobutylethan-1-amine (B1592035) or 1-cyclobutylbutan-2-amine would lead to analogues with shorter or longer chains, respectively.

Elucidation of Reaction Mechanisms in 1 Cyclobutylpropane 2 Sulfonamide Synthesis

Mechanistic Pathways of Oxidative Coupling Reactions

Oxidative coupling presents a direct and efficient method for constructing the sulfur-nitrogen bond in sulfonamides from readily available thiols and amines. rsc.orgorganic-chemistry.org This approach avoids the pre-functionalization of starting materials, making it an atom-economical strategy. rsc.org For the synthesis of 1-cyclobutylpropane-2-sulfonamide, this would involve the coupling of 1-cyclobutylpropane-2-thiol (B13074880) with an amine source like ammonia (B1221849).

The mechanism of oxidative coupling frequently proceeds through radical intermediates. acs.org In an electrochemical approach, the thiol is first oxidized at the anode to form a disulfide. acs.orgtue.nl Subsequently, the amine is oxidized to an aminium radical cation. acs.org The generation of these aminium radical intermediates is a key step, confirmed by trapping experiments with radical scavengers like TEMPO, which halt the formation of the sulfonamide. acs.orgtue.nl

The proposed radical propagation pathway for the synthesis of this compound would be as follows:

Thiyl Radical Formation: The synthesis can be initiated by the one-electron oxidation of 1-cyclobutylpropane-2-thiol, forming a thiyl radical. This can be achieved using an oxidant like I₂/tBuOOH. rsc.org

Disulfide Formation: Alternatively, in many electrochemical syntheses, the first step is the anodic oxidation of the thiol to form the corresponding disulfide, bis(1-cyclobutylprop-2-yl) disulfide. acs.orgtue.nl

Aminium Radical Formation & Coupling: The amine source (e.g., ammonia) is oxidized to an aminium radical. This radical then reacts with the disulfide to generate a sulfenamide (B3320178) intermediate (1-cyclobutylpropane-2-sulfenamide). acs.orgtue.nl

Oxidation to Sulfonamide: The sulfenamide undergoes two subsequent oxidation steps, passing through a sulfinamide intermediate (1-cyclobutylpropane-2-sulfinamide), to yield the final product, this compound. rsc.orgacs.org The isolation and subsequent reaction of the sulfenamide intermediate have been shown to effectively produce the corresponding sulfonamide, confirming this pathway. acs.orgtue.nl

Transition metals, particularly copper, are widely used to catalyze the synthesis of sulfonamides due to their multiple oxidation states and ability to facilitate electron transfer. dntb.gov.ua Copper-based catalysts can effectively promote the sulfonylation of organic compounds. dntb.gov.uarsc.org

In a copper-catalyzed mechanism for synthesizing this compound from a sulfinate and an amine, the catalytic cycle would likely involve:

Ligand Exchange: The amine substrate coordinates with the copper(II) catalyst.

Oxidative Coupling: The resulting complex reacts with the sodium 1-cyclobutylpropane-2-sulfinate. Mechanistic studies suggest this may proceed via a single electron transfer (SET) pathway.

Product Formation and Catalyst Regeneration: The S-N bond is formed, releasing the sulfonamide product and regenerating the active copper catalyst, which can then participate in a new cycle.

Copper catalysis is also crucial in three-component reactions, for instance, coupling an arylboronic acid, a nitroarene, and a sulfur dioxide source, where the copper-assisted interaction between the nitroarene and an arylsulfinate intermediate is the key step. rsc.org

Various oxidants are employed to drive the S-N coupling reactions. Their activation is a critical step in initiating the mechanistic cascade.

Electrochemical Oxidation: In this method, electricity serves as the "oxidant," requiring no sacrificial chemical reagents. nih.govacs.org An applied voltage at an anode facilitates the removal of electrons from the thiol, initiating the reaction sequence. acs.orgtue.nl

Chemical Oxidants:

Iodine-based reagents: Reagents like I₂O₅ can mediate the synthesis of sulfonamides from thiols and amines. The proposed mechanism involves the initial formation of a disulfide, which is then oxidized by I₂O₅ to a key benzenesulfonothioate intermediate. This intermediate interacts with iodine to generate a sulfonyl iodide, which then undergoes nucleophilic attack by the amine. rsc.org

Peroxides: A combination of iodine and an oxidant like tert-butyl hydroperoxide (tBuOOH) can be used to generate the initial thiyl radical from the corresponding thiol. rsc.org

Oxygen: In some copper-catalyzed systems, molecular oxygen (from the air) can act as the terminal oxidant to regenerate the active catalyst. acs.org

The choice of oxidant and reaction conditions allows for controlled oxidation to the desired sulfonamide product, avoiding over-oxidation.

Detailed Mechanistic Analysis of Nucleophilic Substitution in Sulfonyl Transfer Reactions

A classic and widely used method for sulfonamide synthesis is the nucleophilic substitution reaction between a sulfonyl chloride and an amine. nih.gov For the target molecule, this would involve reacting 1-cyclobutylpropane-2-sulfonyl chloride with ammonia or a primary amine. The mechanism of this sulfonyl transfer can proceed through two primary pathways: a concerted SN2-like mechanism or a stepwise addition-elimination (A-E) mechanism. nih.gov

SN2-type Mechanism: In this synchronous pathway, the nucleophilic amine attacks the electrophilic sulfur atom at the same time as the leaving group (chloride) departs. The reaction proceeds through a single, trigonal bipyramidal transition state. nih.gov Density functional theory (DFT) studies on the chloride-chloride exchange in arenesulfonyl chlorides support this single transition state model for certain systems. nih.gov

Addition-Elimination (A-E) Mechanism: This stepwise pathway involves the initial addition of the nucleophile (amine) to the sulfur atom, forming a transient, pentacoordinate trigonal bipyramidal intermediate. nih.gov This intermediate then collapses in a second step, expelling the leaving group to form the final sulfonamide product. Kinetic data from the hydrolysis of certain cyclic sulfonamides (β-sultams) suggest the formation of such a transient intermediate. nih.gov

The prevailing mechanism depends on the nature of the reactants, the nucleophile, the leaving group, and the solvent. For the reaction of 1-cyclobutylpropane-2-sulfonyl chloride with an amine, both pathways are plausible. The electrophilicity of the sulfur atom, sterically hindered by the adjacent cyclobutyl and methyl groups, would influence which pathway is favored.

Kinetic Studies and Reaction Rate Determination for Key Synthetic Steps

Kinetic studies are crucial for understanding the detailed mechanism of a reaction by determining the rate at which reactants are consumed and products are formed. upi.edu This data helps to identify the rate-determining step (RDS) and validate proposed mechanistic pathways. acs.org

For the synthesis of this compound, kinetic experiments could be designed to monitor the concentration of reactants and products over time, for example, using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

In an electrochemical synthesis, kinetic experiments have shown that the initial thiol substrate can be completely converted to its disulfide within the first 20 seconds of the reaction. acs.orgtue.nl The disulfide is then consumed over a longer period (e.g., 5 minutes) as the sulfonamide is formed, indicating that the disulfide formation is not the rate-determining step. acs.org

A hypothetical kinetic study for the reaction of 1-cyclobutylpropane-2-sulfonyl chloride with an amine could involve varying the initial concentrations of the reactants and measuring the initial reaction rate. The results could be tabulated as follows:

| Experiment | Initial [1-Cyclobutylpropane-2-sulfonyl chloride] (M) | Initial [Amine] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10-4 |

| 2 | 0.20 | 0.10 | 2.4 x 10-4 |

| 3 | 0.10 | 0.20 | 2.4 x 10-4 |

DFT studies can complement experimental kinetics by calculating the energy barriers for different proposed steps, such as the addition of a catalyst to an imine or the dissociation of an intermediate. acs.org The step with the highest energy barrier is identified as the rate-determining step. acs.org

Structure Activity Relationship Sar Investigations of 1 Cyclobutylpropane 2 Sulfonamide Derivatives

Fundamental Contributions of the Sulfonamide Group to Molecular Interactions

The sulfonamide functional group (–SO₂NH₂) is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties and versatile interaction capabilities. acs.org Its prevalence is highlighted by the fact that 25% of new molecular entities approved by the FDA in the first half of 2022 contained a sulfonamide motif. acs.org This group is not merely a passive linker but an active pharmacophoric element that significantly contributes to the biological activity of the parent molecule. openaccesspub.orgajchem-b.com

Beyond hydrogen bonding, the sulfonamide group's electronic nature, characterized by the electron-withdrawing sulfonyl moiety, influences the acidity of the N-H proton. This acidity is a key determinant of the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with charged residues in a binding site. youtube.com The diverse biological activities associated with sulfonamides, including antibacterial, anti-inflammatory, diuretic, and anticancer effects, underscore the group's fundamental role in establishing effective molecular interactions. openaccesspub.orgnih.govresearchgate.net

Influence of Cyclobutyl Ring Conformation on Biological Recognition

The cyclobutyl ring, once considered a simple, strained carbocycle, is now recognized as a valuable component in drug design for its ability to impart conformational restriction and unique three-dimensional shape. ru.nl Unlike planar aromatic rings, the cyclobutane (B1203170) ring adopts a non-planar, puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms. nih.govlibretexts.org This puckering creates distinct pseudo-equatorial and pseudo-axial positions for substituents, which can profoundly influence how a molecule presents its pharmacophoric groups to a biological target. researchgate.net

The conformational preference of the cyclobutyl ring can direct key functional groups into optimal orientations for binding. For example, the puckered conformation of a cyclobutyl ring can position a sulfonamide NH group to form a critical hydrogen bond with receptor residues that might not be possible with a more flexible or planar linker. ru.nlnih.gov The energetic barrier to ring inversion in monosubstituted cyclobutanes is relatively low, but substitution patterns can favor one puckered conformation over another, effectively locking the molecule into a bioactive conformation. acs.org This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity. nih.gov

Furthermore, the choice between cis and trans isomers in disubstituted cyclobutane systems can lead to dramatic differences in biological activity. Studies on Janus kinase (JAK) inhibitors have shown that the trans-isomer of a cyclobutane-containing compound may be significantly less active because the specific puckered conformation needed for a key hydrogen bond interaction cannot be achieved. ru.nlnih.gov Therefore, the defined, non-planar geometry of the cyclobutyl ring in derivatives of 1-cyclobutylpropane-2-sulfonamide is a critical factor in biological recognition, influencing the spatial arrangement of the entire molecule.

Impact of Substituents on the Propane (B168953) Chain and Sulfonamide Nitrogen on Activity Profiles

The activity of sulfonamide-based compounds can be finely tuned by introducing substituents at various positions. Modifications to the propane chain and the sulfonamide nitrogen of this compound are expected to have significant impacts on the resulting activity profiles.

Substituents on the Sulfonamide Nitrogen (N1 position): Substitution on the sulfonamide nitrogen is a classic strategy in sulfonamide drug development. youtube.com

Mono-substitution: Generally, mono-substitution on the N1 nitrogen with alkyl or aryl groups is well-tolerated and can enhance activity. youtube.com Introducing heterocyclic rings at this position has been a particularly successful strategy for antibacterial sulfonamides, often leading to increased potency. youtube.comslideshare.net This is partly because electron-withdrawing heterocyclic substituents can lower the pKa of the sulfonamide N-H into an optimal range (typically 6.6-7.4), which enhances water solubility and cellular uptake in bacteria. youtube.comslideshare.net

Di-substitution: Di-substitution on the N1 nitrogen typically results in a loss of activity, as it removes the acidic proton that is often essential for key hydrogen bonding interactions with the target enzyme or receptor. youtube.com

Hydrophobic Groups: Introducing small alkyl groups on the propane chain could enhance binding through van der Waals interactions if a corresponding hydrophobic pocket exists in the target protein.

Polar Groups: Adding polar groups like hydroxyl or amino functions could provide additional hydrogen bonding opportunities, potentially increasing affinity and altering solubility. However, such changes must be guided by knowledge of the target's binding site topology to be productive. Studies on other flexible molecules have shown that the length and substitution of an alkyl chain can be critical for correctly positioning a pharmacophore. nih.govacs.org

The following table illustrates potential modifications and their predicted impact on activity, based on established SAR principles for sulfonamides. researchgate.netresearchgate.net

| Modification Site | Substituent | Predicted Impact on Activity | Rationale |

| Sulfonamide N | H (unsubstituted) | Baseline activity | Possesses essential acidic proton. |

| Sulfonamide N | Small alkyl (e.g., -CH₃) | Potentially maintained or slightly altered activity | May influence lipophilicity and binding. |

| Sulfonamide N | Electron-withdrawing heterocycle | Potentially increased activity | Optimizes pKa and can introduce new binding interactions. youtube.com |

| Sulfonamide N | Di-alkyl (e.g., -N(CH₃)₂) | Likely decreased or abolished activity | Removes the crucial N-H hydrogen bond donor. youtube.com |

| Propane Chain | Methyl group | Variable | Could enhance hydrophobic interactions or cause steric clash. |

| Propane Chain | Hydroxyl group | Variable | Could introduce a new hydrogen bond or be unfavorable. |

Conformational Analysis and its Correlation with Intrinsic Activity

The three-dimensional shape of a drug molecule is a primary determinant of its biological function. researchgate.net For derivatives of this compound, conformational analysis is crucial for understanding how the molecule adopts its bioactive shape, which is governed by the rotational freedom around several key bonds. researchgate.netresearchgate.net

Analysis of H–N–S–O Dihedral Angles and Preferred Conformations

The conformation of the sulfonamide group itself is a key factor. The rotation around the S-N bond determines the relative orientation of the nitrogen substituents and the sulfonyl oxygens. Theoretical and experimental studies on various sulfonamides have shown that specific conformations are energetically preferred. nih.govnih.gov

Two primary conformations are typically considered:

Staggered: The N-H bonds are staggered relative to the S=O bonds. In many cases, this is the preferred conformation in solution, as it minimizes steric repulsion. nih.govresearchgate.net

Eclipsed: The N-H bonds are eclipsed with the S=O bonds. While this might seem less stable due to steric clash, this conformation is often observed in the solid state and can be stabilized by intramolecular interactions. nih.govmdpi.com

The dihedral angle ∠CCSN, which describes the rotation of the entire sulfonamide group relative to its point of attachment, is also critical. nih.gov For arylsulfonamides, a conformation where the C-S bond is perpendicular to the plane of the aromatic ring is often favored. mdpi.com For an alkylsulfonamide like this compound, the preferred dihedral angles will be dictated by a complex interplay of steric and electronic effects involving the cyclobutyl and propane moieties. The intrinsic activity of the molecule is directly linked to its ability to adopt the low-energy conformation required for optimal binding at the receptor site. researchgate.net

The table below summarizes key dihedral angles that define the conformation of sulfonamides.

| Dihedral Angle | Description | Preferred Conformation |

| H-N-S-C | Rotation around the S-N bond | Often staggered to minimize steric hindrance. researchgate.net |

| O=S-N-H | Orientation of N-H relative to S=O | Can be eclipsed or staggered depending on environment and other interactions. nih.gov |

| C-C-S-N | Orientation of the sulfonamide group relative to the carbon backbone | Dependent on substituents; aims to minimize steric interactions. nih.gov |

Role of Nitrogen Lone Pair and Sulfur d-orbital Interactions in Stabilizing Conformations

The conformational preferences of the sulfonamide group are governed by subtle electronic interactions. The nitrogen atom in a sulfonamide is typically sp³ hybridized and has a pyramidal geometry, with the lone pair of electrons occupying one of the hybrid orbitals. libretexts.org The orientation of this lone pair is significant. researchgate.netwikipedia.org

In the most stable conformations, the nitrogen lone pair often positions itself to minimize repulsion with the bonding pairs of the sulfonyl group. For instance, in a staggered conformation around the N-S bond, the nitrogen lone pair often bisects the O=S=O angle. researchgate.net This arrangement is thought to be stabilized by hyperconjugative interactions, where the nitrogen lone pair can donate electron density into the antibonding orbitals (σ*) of the S-O bonds.

The concept of sulfur d-orbital participation in bonding, once used to explain the hypervalent nature of sulfur in sulfonamides, is now largely considered outdated. Modern quantum chemical calculations indicate that the bonding is better described by a model involving significant ionic character in the S-O bonds and three-center, four-electron (3c-4e) bonding principles, without the need to invoke d-orbitals. chemrxiv.org The stability of certain conformations is therefore a result of a balance between steric repulsion and stabilizing electronic effects like hyperconjugation and electrostatic interactions. chemrxiv.org

Stereochemical Effects on Structure-Activity Relationships

Chirality plays a pivotal role in the interaction of small molecules with biological systems, which are themselves chiral. In this compound, a stereocenter exists at the second carbon of the propane chain (the carbon atom to which both the cyclobutyl and sulfonamide groups are attached). This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S).

It is a well-established principle in pharmacology that different enantiomers of a drug can exhibit widely different biological activities, potencies, and even metabolic fates. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

The differential activity arises because the three-dimensional arrangement of substituents around the chiral center must complement the specific topology of the receptor's binding site. One enantiomer will be able to achieve the necessary multi-point interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) for high-affinity binding, while its mirror image will not. A classic example is the binding of a ligand to a receptor, often analogized to a hand (the drug) fitting into a glove (the receptor); a left-handed glove will not properly fit a right hand.

Therefore, for a complete SAR understanding of this compound derivatives, it is essential to synthesize and test the individual R- and S-enantiomers. This allows for the determination of the absolute stereochemistry required for optimal activity and provides a clearer picture of the drug-receptor interaction. researchgate.net The presence of additional chiral centers, either on the cyclobutyl ring or through further substitution, would introduce diastereomers, further complicating the SAR but also offering more opportunities to refine the molecule's fit to its target.

Theoretical and Computational Chemistry Studies of 1 Cyclobutylpropane 2 Sulfonamide

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. rjb.ro This technique is fundamental in structure-based drug design for predicting the binding mode and estimating the binding affinity of a ligand to a protein's active site. For sulfonamide derivatives, docking studies have been widely used to identify and optimize inhibitors for various targets, including enzymes and receptors involved in bacterial infections and cancer. rjb.rochemmethod.comresearchgate.net

In a hypothetical docking study of 1-Cyclobutylpropane-2-sulfonamide, the molecule would be docked into the binding sites of various clinically relevant protein targets. The process involves preparing the 3D structure of the ligand and the protein, followed by a search algorithm that explores possible binding poses. These poses are then scored using a scoring function that estimates the binding energy. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the sulfonamide group (–SO₂NH–) is a well-known hydrogen bond donor and acceptor, and docking simulations can predict its interactions with amino acid residues like glycine, valine, and arginine in a target's active site. rjb.ro

Table 1: Hypothetical Molecular Docking Results for this compound against Various Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Carbonic Anhydrase II | 2CBA | -7.8 | HIS94, HIS96, THR199 |

| Dihydropteroate (B1496061) Synthase | 1AJ0 | -8.2 | ARG257, LYS221, SER222 |

| Penicillin-Binding Protein 2X | 1QMF | -6.9 | GLY664, VAL662, ARG426 |

Note: The data in this table is for illustrative purposes and represents hypothetical outcomes of a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Sampling and Binding Free Energy Calculations

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. nih.govnih.gov For sulfonamides, MD simulations have been used to confirm the stability of docking poses and to refine the understanding of binding interactions. peerj.commdpi.com

An MD simulation of this compound complexed with a target protein would typically be run for tens to hundreds of nanoseconds. researchgate.net The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. mdpi.comresearchgate.net Furthermore, MD simulations can be coupled with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone. peerj.com These calculations decompose the binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation energies. peerj.com

Table 2: Hypothetical Binding Free Energy Calculation for this compound with Dihydropteroate Synthase (MM/PBSA)

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -28.2 |

| Polar Solvation Energy | +50.1 |

| Non-polar Solvation Energy | -4.8 |

| Total Binding Free Energy (ΔG_bind) | -28.4 |

Note: The data in this table is for illustrative purposes and represents hypothetical outcomes of an MD simulation and MM/PBSA calculation.

Quantum Mechanical Calculations for Electronic Structure and Energetic Profiles

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and energetic properties of molecules with high accuracy. msu.edunih.gov Unlike molecular mechanics, which relies on empirical force fields, QM methods solve the Schrödinger equation to describe the distribution and energy of electrons. For sulfonamides, QM calculations have been employed to understand their geometry, stability, and reactivity. csic.esnih.gov

The biological activity of a molecule is often dependent on its three-dimensional conformation. Torsion profile analysis, performed using QM calculations, is a valuable tool for understanding the conformational preferences of a molecule. wuxiapptec.com This involves systematically rotating a specific dihedral angle and calculating the energy at each step to generate a potential energy surface. The resulting profile reveals the low-energy (stable) conformations and the energy barriers to rotation between them. wuxiapptec.com For this compound, key rotatable bonds include the C-S bond and the C-C bonds in the propyl chain. Understanding the rotational barriers around these bonds is crucial, as it dictates the accessible conformations the molecule can adopt to fit into a binding pocket. Studies on similar sulfonamides have shown that energy barriers can be significant enough to influence conformational equilibrium. nih.govwuxiapptec.com

Table 3: Hypothetical Rotational Energy Barriers for this compound

| Rotatable Bond (Dihedral Angle) | Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| Cyclobutyl-C-S-N | B3LYP/6-311+G** | 4.5 |

| C-C-S-N | B3LYP/6-311+G** | 6.2 |

Note: The data in this table is for illustrative purposes and represents hypothetical outcomes of a QM torsion scan.

QM calculations can generate maps of electronic properties, such as the electrostatic potential (ESP) surface. The ESP surface illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). doaj.org This information is critical for understanding and predicting non-covalent interactions like hydrogen bonding. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the sulfonyl group and a positive potential around the amine hydrogen, indicating their roles as hydrogen bond acceptors and donors, respectively. Additionally, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's chemical reactivity and stability. nih.gov

Chemoinformatics and Machine Learning Approaches for Activity Prediction

Chemoinformatics and machine learning employ statistical and computational methods to analyze large datasets of chemical compounds and predict their properties and biological activities. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a common chemoinformatic approach that builds mathematical models correlating the chemical structure of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new or untested compounds.

For this compound, a QSAR model could be developed using a training set of diverse sulfonamide derivatives with known activities against a specific target. Descriptors such as molecular weight, lipophilicity (logP), polar surface area, and various topological indices would be calculated for each compound. nih.gov A machine learning algorithm, such as partial least squares (PLS) or a neural network, would then be used to create a predictive model. This model could then be used to estimate the potential anticancer or antibacterial activity of this compound. nih.gov

In Silico Prediction of Molecular Interactions and Pharmacophore Model Generation

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target is unknown or when researchers want to identify compounds with similar interaction patterns. nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological effect. nih.gov

A pharmacophore model for a class of active sulfonamides could be generated by aligning a set of known active molecules and identifying their common chemical features. researchgate.netacs.org This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. For this compound, its structure could be evaluated against a relevant pharmacophore model to assess its potential for a given biological activity. The key features would likely include a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (from the NH group), and a hydrophobic feature (from the cyclobutyl ring). researchgate.net This in silico approach helps prioritize compounds for synthesis and biological testing. rjb.ronih.gov

Mechanisms of in Vitro Biological Activity of 1 Cyclobutylpropane 2 Sulfonamide Analogues

Enzymatic Inhibition Studies

Sulfonamide-based compounds have been extensively studied as inhibitors of various enzymes critical to pathological processes. The core sulfonamide group often plays a key role in binding to enzyme active sites, leading to the modulation of their catalytic activity.

Specific Enzyme Targets and Inhibitory Potency (e.g., Dihydropteroate (B1496061) Synthase, Janus Kinases, Lipoxygenase, Carbonic Anhydrase)

The inhibitory action of sulfonamide analogues has been documented against a range of enzymes, including dihydropteroate synthase, Janus kinases, lipoxygenase, and carbonic anhydrase.

Dihydropteroate Synthase (DHPS): Sulfonamides are well-established antibacterial agents that act as competitive inhibitors of DHPS, an enzyme crucial for folate synthesis in bacteria. researchgate.netacs.org By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydropteroate, a precursor to folic acid. researchgate.netacs.org The inability to synthesize folate ultimately inhibits bacterial growth, conferring the bacteriostatic property of these drugs. researchgate.net

Janus Kinases (JAKs): A series of cyclobutane (B1203170) and methylcyclobutane (B3344168) derivatives have been developed as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory and autoimmune diseases, as well as cancer. acs.orgnih.govnih.gov The puckered conformation of the cyclobutyl ring in some analogues allows the sulfonamide NH group to form crucial hydrogen bonds with arginine and asparagine residues within the JAK1 active site. nih.gov This interaction is critical for their inhibitory activity.

Lipoxygenase (LOX): Certain sulfonamide derivatives have demonstrated inhibitory activity against lipoxygenases, enzymes involved in the inflammatory cascade. For instance, a series of N- and O-alkylated 4-(toluene-4-sulfonylamino)-benzoic acids were synthesized and evaluated for their lipoxygenase inhibitory potential. Several of these compounds, particularly the N-alkylated products, exhibited good inhibitory activity with IC50 values in the micromolar range. nih.gov Another study on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides also reported on their lipoxygenase inhibitory potential, with some derivatives showing decent inhibition. impactfactor.org

Carbonic Anhydrase (CA): Sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. rug.nlwikipedia.orgnih.govnih.gov The primary sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the enzyme's active site, leading to inhibition. rug.nl Different sulfonamide derivatives have shown varying inhibitory potencies against different CA isoforms, with some exhibiting Ki values in the nanomolar range. nih.govwikipedia.org For example, a study on sulfonamide derivatives against human carbonic anhydrase I and II (hCA I and hCA II) reported inhibitory activities in the range of 2.62–136.54 nM for hCA I and 5.74–210.58 nM for hCA II. wikipedia.org

Table 1: Inhibitory Potency of Selected Sulfonamide Analogues against Various Enzymes

| Compound Class/Derivative | Enzyme Target | Inhibitory Potency (IC50/Ki) | Reference(s) |

|---|---|---|---|

| N-alkylated 4-(toluene-4-sulfonylamino)-benzoic acids | Lipoxygenase | IC50: 15.8 ± 0.57 to 91.7 ± 0.61 µM | nih.gov |

| N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Lipoxygenase | Decent inhibition | impactfactor.org |

| Thiazole-bearing sulfonamides | Carbonic Anhydrase I (hCA I) | Ki: 2.62–136.54 nM | wikipedia.org |

| Thiazole-bearing sulfonamides | Carbonic Anhydrase II (hCA II) | Ki: 5.74–210.58 nM | wikipedia.org |

| 2,4-dichloro-1,3,5-triazine derivative of sulfachloropyrazine | Bovine Carbonic Anhydrase II (bCA II) | IC50: 1.49 µM | nih.gov |

| Sulfenamide (B3320178) and Sulfonamide derivatives with pyridazine (B1198779) scaffolds | Cannabinoid Receptor 1 (CB1) | Ki: 44.6 nM to 75.5 nM | mdpi.com |

Characterization of Inhibition Kinetics (e.g., Competitive, Non-Competitive)

The mode of enzyme inhibition by sulfonamide analogues can vary depending on the specific compound and the target enzyme.

As previously mentioned, sulfonamide antibacterials are classic examples of competitive inhibitors . They compete with the endogenous substrate PABA for the active site of dihydropteroate synthase. researchgate.net This competitive mechanism is a cornerstone of their antimicrobial action.

In the context of other enzymes, the inhibition kinetics can also be competitive. For instance, studies on tyrosinase inhibitors have utilized competitive inhibition as a mechanism for sensing. nih.gov While not specific to 1-cyclobutylpropane-2-sulfonamide analogues, this highlights a common kinetic profile for enzyme inhibitors. The determination of whether an inhibitor acts in a competitive, non-competitive, or other manner is crucial for understanding its mechanism of action and for the development of more potent and selective compounds. nih.gov

Cellular Pathway Modulation in Model Systems (In Vitro)

Beyond direct enzyme inhibition, sulfonamide analogues can exert their biological effects by modulating intracellular signaling pathways.

Investigation of Signal Transduction and Activator of Transcription (STAT) Phosphorylation Inhibition

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Several sulfonamide derivatives have been shown to interfere with this pathway.

Specifically, certain benzenesulfonamide (B165840) derivatives have been identified as selective STAT3 inhibitors. nih.gov One potent compound was found to inhibit both overexpressed and IL-6 induced STAT3 phosphorylation with little effect on the phosphorylation of other STAT isoforms like STAT1 and STAT5, demonstrating its selectivity. nih.gov This inhibition of STAT3 activation is a promising strategy for anti-cancer therapies. The blockade of the JAK1/JAK3-STAT pathway with small molecules is also a therapeutic approach for immunosuppression. acs.org

Assessment of Other Relevant Intracellular Signaling Pathways

The influence of sulfonamide analogues extends to other signaling pathways as well. For example, some purine-hydrazone scaffolds containing a sulfonamide moiety have been investigated as potential dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The regulatory effects of EGFR on cell proliferation and anti-apoptosis signals are mediated through the activation of pathways such as the RAS-RAF-MAPK, PI3K-AKT, and STAT signaling pathways. By inhibiting these receptors, such compounds can disrupt downstream signaling and exert anti-cancer effects.

Receptor Binding and Affinity Assays in Isolated Systems

The interaction of sulfonamide derivatives is not limited to enzyme active sites; they can also bind to various receptors.

For example, a series of sulfenamide and sulfonamide derivatives based on pyridazine scaffolds were synthesized and evaluated for their affinity at cannabinoid receptors CB1 and CB2. mdpi.com Several of these novel compounds displayed good affinity and high selectivity for CB1 receptors, with Ki values in the nanomolar range, and acted as antagonists or inverse agonists in [35S]-GTPγS binding assays. mdpi.com

Furthermore, the binding of sulfonamide drugs like sulfamethazine (B1682506) and sulfadiazine (B1682646) to heme proteins such as myoglobin (B1173299) has been studied. acs.org These studies, employing spectroscopic and calorimetric methods, revealed binding constants in the order of 10^4 M^-1 and indicated that the binding can induce conformational changes in the protein. acs.org While not a traditional receptor binding assay in the context of signal transduction, this demonstrates the ability of sulfonamides to interact with and modulate the properties of biological macromolecules.

In Vitro Anti-Proliferative and Cytotoxic Mechanisms in Cell Lines

Sulfonamide derivatives have demonstrated significant anti-proliferative and cytotoxic effects across various cancer cell lines through diverse mechanisms of action. These mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key proteins essential for cancer cell survival and proliferation. mdpi.commdpi.com

One area of investigation involves the modification of ceramide analogues. B13, a ceramide analogue, is known to inhibit ceramidase, leading to apoptosis in cancer cells. By substituting the carboxyl moiety of B13 with a sulfone group, researchers have created B13 sulfonamides. These analogues have shown increased cytotoxicity in human colon cancer (HT-29) and lung cancer (A549) cell lines. Notably, sulfonamides with long alkyl chains exhibited two to three times more potent activity than the parent B13 compound. nih.gov

Another study focused on a novel sulfonamide derivative, compound 9b, which was identified as a potent activator of tumor pyruvate (B1213749) kinase M2 (PKM2), a key protein in cancer metabolism. This activation leads to a potent and selective anti-proliferative effect against A549 lung cancer cells. Further analysis revealed that compound 9b induces early apoptosis and causes cell cycle arrest in the G2 phase. rsc.org

Similarly, the novel 1,2,4-triazine (B1199460) sulfonamide derivative, MM131, has shown promising anticancer properties in DLD-1 and HT-29 colon cancer cells. Its mechanism of action is associated with the induction of both the extrinsic and intrinsic apoptotic pathways, confirmed by increased activity of caspase-8 and caspase-9. MM131 also inhibits proteins crucial for colorectal cancer progression and metastasis, such as sICAM-1, cathepsin B, and mTOR. mdpi.com

The sulfonamide anticancer agent E7070 (indisulam) has been shown to disturb the cell cycle at multiple points. In A549 non-small cell lung cancer cells, E7070 treatment led to an increase in the G0/G1 phase and a decrease in the S phase populations initially. Longer exposure resulted in an increased G2/M phase fraction. This was associated with inhibited phosphorylation of the retinoblastoma protein (pRb), decreased expression of cyclins A and B1, CDK2, and CDC2 proteins, and suppressed CDK2 catalytic activity, alongside the induction of p53 and p21 proteins. nih.gov

Chiral sulfonamides containing a 2-azabicycloalkane scaffold have also been evaluated for their cytotoxic activity. Certain compounds within this series were found to significantly reduce the viability of human hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines when compared to nonmalignant cells. nih.gov

The table below summarizes the in vitro cytotoxic activities of selected sulfonamide analogues in various cancer cell lines.

| Compound/Analogue Type | Cell Line(s) | Key Findings | IC₅₀ Values |

| B13 Sulfonamides | HT-29 (Colon), A549 (Lung) | Increased cytotoxicity compared to B13; long alkyl chains enhance potency. nih.gov | Compound (15): 27 µM (HT-29), 28.7 µM (A549). nih.gov |

| N-glycosyl Sulfonamides | HepG2 (Liver), A549 (Lung) | Antiproliferative properties in the micromolar range. nih.gov | Not specified |

| Chiral Sulfonamides | HUH7 (HCC), D425 (MB), U87 (GBM) | Notably reduced cell viability compared to nonmalignant cells. nih.gov | Not specified |

| 1,3,4-Thiadiazole-Benzisoselenazolone Hybrids | SMMC-7721 (Liver), MCF-7 (Breast), A549 (Lung) | Potent antiproliferative activities. nih.gov | 4g: 2.08 µM (SMMC-7721); 4b: 2.03 µM (MCF-7); 4m: 2.06 µM (MCF-7); 4i: 1.03 µM (A549). nih.gov |

| Compound 9b | A549 (Lung) | Potent and selective antiproliferative effect; induces early apoptosis and G2 phase arrest. rsc.org | Not specified |

| MM131 | DLD-1 (Colon), HT-29 (Colon) | Induces apoptosis via intrinsic and extrinsic pathways; inhibits sICAM-1, mTOR, cathepsin B. mdpi.com | Not specified |

| E7070 (Indisulam) | A549 (Lung) | Disturbs cell cycle at G1/S and G2/M transitions. nih.gov | Not specified |

In Vitro Anti-Inflammatory Mechanisms via Cytokine Inhibition

In addition to their anti-cancer properties, sulfonamide analogues have been investigated for their anti-inflammatory potential. A primary mechanism underlying this activity is the inhibition of pro-inflammatory cytokine production.

A study on novel amide/sulfonamide derivatives demonstrated their ability to reduce the release of key inflammatory mediators. Several compounds in this series potently decreased the release of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage-like cells. The most active compound, 11d, exhibited significant inhibitory effects on both IL-6 and TNF-α. Mechanistically, this compound was found to restore IκBα levels and inhibit the translocation of phosphorylated p65, a key component of the NF-κB signaling pathway, into the nucleus. nih.gov

Similarly, lansiumamide analogues have been evaluated for their anti-inflammatory activity in the context of acute lung injury. One such analogue, compound 8n, demonstrated significant anti-inflammatory effects by inhibiting the LPS-induced expression of the pro-inflammatory cytokines IL-6 and Interleukin-1β (IL-1β) in Raw264.7 cells. The activity of this compound is also linked to the activation of the Nrf2/HO-1 pathway, a critical pathway in the cellular response to oxidative stress. nih.gov

The table below presents the in vitro anti-inflammatory activities of selected sulfonamide analogues, focusing on their cytokine inhibition properties.

| Compound/Analogue | Cell Line | Key Findings | IC₅₀ Values |

| Amide/Sulfonamide derivative 11d | J774A.1 | Potently reduced the release of IL-6 and TNF-α; inhibited the NF-κB pathway. nih.gov | IL-6 inhibition: 0.61 µM; TNF-α inhibition: 4.34 µM. nih.gov |

| Lansiumamide analogue 8n | Raw264.7 | Inhibited LPS-induced expression of IL-6 and IL-1β; activated the Nrf2/HO-1 pathway. nih.gov | Not specified |

Advanced Analytical and Spectroscopic Methodologies for 1 Cyclobutylpropane 2 Sulfonamide Characterization

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the confident assignment of an elemental composition.

For 1-Cyclobutylpropane-2-sulfonamide, HRMS analysis, often coupled with a soft ionization technique like electrospray ionization (ESI), would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared against the theoretical mass calculated from its molecular formula (C₇H₁₅NO₂S).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, confirming the connectivity of the cyclobutyl, propyl, and sulfonamide moieties. Key fragment ions would correspond to the loss of the SO₂NH₂ group or cleavage at the C-C bonds of the propane (B168953) chain.

| Analytical Parameter | Expected Value/Observation for this compound |

| Molecular Formula | C₇H₁₅NO₂S |

| Theoretical Monoisotopic Mass | 177.0823 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ Ion (m/z) | 178.0896 |

| Major Expected Fragment Ions (m/z) | Loss of SO₂NH₂ (-79.9568): 97.1328Cleavage of propyl chain |

This table contains hypothetical but scientifically plausible data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed elucidation of a molecule's carbon-hydrogen framework. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are critical for the complete structural assignment of this compound.

¹H NMR spectroscopy would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). The protons on the cyclobutyl ring would exhibit complex multiplets, while the protons of the propane chain would show distinct signals corresponding to their position relative to the chiral center and the sulfonamide group.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbons in the cyclobutyl ring and the propane chain would confirm the presence of these structural units.

| NMR Experiment | Expected Chemical Shifts (δ) in ppm for this compound |

| ¹H NMR | Cyclobutyl protons: 1.7-2.2 ppm (multiplets)Propane CH₂: 1.5-1.9 ppm (multiplets)Propane CH: 3.0-3.4 ppm (multiplet)NH₂: 5.0-6.0 ppm (broad singlet) |

| ¹³C NMR | Cyclobutyl CH₂: 18-28 ppmCyclobutyl CH: 35-45 ppmPropane CH₂: 25-35 ppmPropane CH: 55-65 ppm |

This table contains hypothetical but scientifically plausible data for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For compounds that can be grown into single crystals of suitable quality, X-ray crystallography provides the definitive three-dimensional structure in the solid state. This technique would unambiguously determine the bond lengths, bond angles, and torsion angles of this compound.

A successful crystallographic analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the cyclobutyl ring and the orientation of the sulfonamide group relative to the rest of the molecule. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictates the crystal packing arrangement.

| Crystallographic Parameter | Illustrative Data for a this compound Crystal |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Åα = 90°, β = 98.5°, γ = 90° |

| Key Bond Length (Sulfonamide) | S-N: ~1.63 ÅS-O: ~1.43 Å |

| Hydrogen Bonding | N-H···O interactions between adjacent molecules |

This table contains hypothetical but scientifically plausible data for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

HPLC, particularly reverse-phase HPLC, would be suitable for analyzing the polarity of the compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation. The retention time of the main peak would be a key identifier, and the peak area would be used to quantify its purity.

GC could be used if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be chosen to separate the compound from any volatile impurities.

| Chromatographic Method | Typical Conditions for this compound Analysis |

| HPLC (Reverse-Phase) | Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile:Water gradientDetector: UV at 210 nmExpected Retention Time: 5-10 minutes |

| GC | Column: Capillary (e.g., DB-5ms)Injector Temperature: 250 °COven Program: Temperature gradient (e.g., 100 °C to 280 °C)Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table contains hypothetical but scientifically plausible data for illustrative purposes.

Spectrophotometric Methods for Quantitative Analysis

While the sulfonamide group itself does not have a strong chromophore for UV-Visible spectrophotometry in the standard range (200-800 nm), this technique can still be employed for quantitative analysis, particularly if the compound is derivatized or if analysis is performed in the lower UV range. A UV-Vis spectrophotometer can be used to determine the concentration of this compound in a solution by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert Law. A calibration curve would first be constructed using standards of known concentration.

| Spectrophotometric Parameter | Expected Value for this compound |

| Solvent | Methanol (B129727) or Acetonitrile |

| Wavelength of Maximum Absorbance (λmax) | Approximately 205-215 nm |

| Molar Absorptivity (ε) | Dependent on experimental conditions |

This table contains hypothetical but scientifically plausible data for illustrative purposes.

Future Research Directions and Emerging Avenues for 1 Cyclobutylpropane 2 Sulfonamide

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity

The rational design of new chemical entities is a foundational element of modern drug discovery. nih.gov For 1-Cyclobutylpropane-2-sulfonamide, this approach can be leveraged to create next-generation analogues with improved potency and, crucially, enhanced selectivity towards specific biological targets. The development of sulfonamide derivatives has moved beyond simple trial-and-error, now incorporating sophisticated strategies to fine-tune molecular properties. tandfonline.com

The synthesis of novel analogues would likely build upon established methods for sulfonamide formation, which traditionally involve the reaction of a sulfonyl chloride with an amine. sci-hub.senih.gov However, recent advancements have introduced more diverse and efficient synthetic routes. thieme-connect.com For instance, the coupling of amines with dansyl chloride has proven to be a straightforward method for generating sulfonamide libraries. nih.gov The strategic placement of different substituents on the cyclobutyl ring or the propane (B168953) backbone of this compound could lead to a diverse library of compounds for screening.

A key goal in designing next-generation analogues is to enhance selectivity, thereby reducing off-target effects. This can be achieved by designing molecules that fit precisely into the binding pocket of the target protein. High-resolution crystal structures of sulfonamide analogues bound to their protein targets can reveal intimate details of these interactions, guiding the design of more selective compounds. nih.gov

Exploration of Novel Bioactive Profiles and Industrial Applications